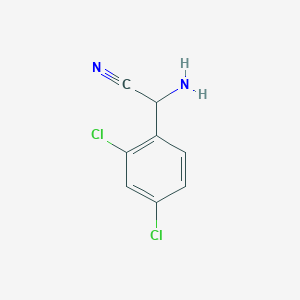

2-Amino-2-(2,4-dichlorophenyl)acetonitrile

Description

Contextualization within Organic Chemistry and Synthesis

The synthesis of α-aminonitriles, including 2-Amino-2-(2,4-dichlorophenyl)acetonitrile, is fundamentally rooted in the principles of organic synthesis. The most prominent and historically significant method for their preparation is the Strecker synthesis, first reported by Adolph Strecker in 1850. clearsynth.combldpharm.com This one-pot, three-component reaction typically involves an aldehyde or ketone, ammonia (B1221849) or a primary amine, and a source of cyanide. clearsynth.comcymitquimica.com

In the context of this compound, the Strecker synthesis would involve the reaction of 2,4-dichlorobenzaldehyde (B42875) with ammonia and a cyanide salt, such as potassium or sodium cyanide. cymitquimica.com The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide nucleophile to form the final α-aminonitrile product. clearsynth.com

Reaction Scheme: Strecker Synthesis of this compound

2,4-Dichlorobenzaldehyde + Ammonia (NH₃) + Cyanide (e.g., KCN) → this compound

Modern advancements in organic synthesis have led to the development of variations of the Strecker reaction, including the use of organocatalysts to promote the reaction and the development of asymmetric versions to obtain chiral α-aminonitriles. ekb.eg The use of less toxic cyanide sources is also a key area of contemporary research in the synthesis of these compounds. nih.gov

Beyond the Strecker synthesis, other methods for the preparation of related aminonitrile structures involve condensation reactions. For instance, the synthesis of a related compound, 2-(4-amino-2,6-dichlorophenyl)-2-(4-chlorophenyl)acetonitrile, has been achieved through a condensation reaction of chlorobenzyl cyanide and a substituted nitroanisole, followed by a reduction step. google.com

Significance in Contemporary Chemical Research

The significance of this compound in modern chemical research primarily lies in its potential biological activities, which have been explored in the field of medicinal chemistry. The presence of the dichlorophenyl moiety is a common feature in many biologically active compounds, and its combination with the α-aminonitrile scaffold has prompted investigations into its therapeutic potential. researchgate.net

Research has indicated that this compound exhibits both antimicrobial and anticancer properties. Its ability to inhibit the growth of various pathogens and cancer cell lines makes it a subject of interest for the development of new therapeutic agents.

The compound also serves as a valuable synthetic intermediate. α-Aminonitriles are versatile precursors for the synthesis of α-amino acids and other nitrogen-containing compounds through hydrolysis of the nitrile group. cymitquimica.com This positions this compound as a potential building block for the creation of more complex molecules with desired biological functions.

Overview of Key Research Areas and Unaddressed Challenges

The primary research area for this compound is medicinal chemistry, with a focus on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity: In vitro studies have demonstrated its effectiveness against a range of pathogens. The minimum inhibitory concentration (MIC) has been determined for several microorganisms, indicating its potential for development as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

Anticancer Activity: The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it has shown activity against breast and lung cancer cell lines, with specific IC50 values reported. The mechanism of its anticancer action is thought to involve the induction of apoptosis and inhibition of cell cycle progression.

| Cell Line | IC50 (µM) |

| MCF-7 (Breast Cancer) | 5.0 |

| A549 (Lung Cancer) | 10.0 |

Despite these promising findings, several unaddressed challenges remain. A significant challenge in the synthesis of α-aminonitriles, including this specific compound, is the use of highly toxic cyanide reagents. nih.gov The development of greener and safer synthetic protocols is a key area of ongoing research. nih.govgoogle.com

Furthermore, the classical Strecker synthesis produces a racemic mixture of the α-aminonitrile. clearsynth.com For many pharmaceutical applications, a single enantiomer is required, presenting the challenge of developing efficient asymmetric synthetic methods or chiral resolution techniques.

A broader challenge is the relatively limited body of research focused specifically on this compound. Much of the available information is from broader studies on α-aminonitriles or dichlorophenyl-containing compounds. More focused and in-depth studies are needed to fully elucidate its mechanism of action, potential for drug development, and its utility as a synthetic intermediate. The discontinuation of this compound by some chemical suppliers may also indicate challenges in its synthesis or a niche research interest. cymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2,4-dichlorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHMUFYMXADDHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 2 2,4 Dichlorophenyl Acetonitrile

Classical Synthetic Routes

Traditional methods for synthesizing 2-amino-2-(2,4-dichlorophenyl)acetonitrile predominantly rely on the principles of the Strecker synthesis. This multicomponent reaction provides a straightforward approach to α-aminonitriles from an aldehyde, an amine source, and a cyanide source.

Approaches via α-Substitution of Acetonitriles

The classical Strecker synthesis serves as a prime example of generating the α-aminonitrile structure through the effective α-substitution of a carbonyl compound, in this case, 2,4-dichlorobenzaldehyde (B42875). The reaction mechanism initiates with the formation of an imine from the aldehyde and ammonia (B1221849). masterorganicchemistry.comwikipedia.org The ammonium (B1175870) salt, such as ammonium chloride (NH4Cl), can act as both a source of ammonia and a mild acid to protonate the aldehyde's carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by ammonia. masterorganicchemistry.commasterorganicchemistry.com Following the addition of ammonia and subsequent dehydration, an imine intermediate is formed. masterorganicchemistry.com The cyanide ion, typically from a source like potassium cyanide (KCN) or sodium cyanide (NaCN), then attacks the electrophilic carbon of the imine. This nucleophilic addition results in the formation of the final product, this compound. wikipedia.orgmasterorganicchemistry.com

A general representation of the Strecker synthesis is outlined below:

| Reactants | Reagents | Intermediate | Product |

| 2,4-Dichlorobenzaldehyde | Ammonia (NH3), Potassium Cyanide (KCN) | 1-(2,4-Dichlorophenyl)methanimine | This compound |

Amino Group Introduction Strategies

The introduction of the amino group in the classical Strecker synthesis is integral to the reaction mechanism itself. The primary strategy involves the in-situ formation of an imine by the condensation of 2,4-dichlorobenzaldehyde with an amine source, most commonly ammonia. wikipedia.orgnrochemistry.com The reaction between the aldehyde and ammonia forms a carbinolamine intermediate, which then undergoes dehydration to yield the corresponding imine. masterorganicchemistry.com This imine is then susceptible to nucleophilic attack by the cyanide ion, which ultimately introduces the amino and nitrile functionalities at the α-carbon position. The use of ammonium chloride is common as it exists in equilibrium with ammonia, providing the necessary nucleophile for imine formation. masterorganicchemistry.com

Stereoselective Synthesis Methodologies

While the classical Strecker synthesis typically yields a racemic mixture of α-aminonitriles, significant advancements have been made in developing stereoselective methodologies. nih.gov These approaches are crucial for applications where a specific enantiomer is required. Asymmetric Strecker reactions can be achieved through two primary strategies:

Use of Chiral Auxiliaries: This method involves the use of an enantiomerically pure amine, which reacts with the aldehyde to form a chiral imine intermediate. The subsequent diastereoselective addition of the cyanide nucleophile is directed by the chiral auxiliary. The auxiliary can then be cleaved to yield the enantioenriched α-aminonitrile. For the synthesis of α-arylglycines, (S)-1-(4-methoxyphenyl)ethylamine has been used as an effective chiral auxiliary in a three-component Strecker reaction with aryl-aldehydes and sodium cyanide under aqueous conditions. acs.org

Use of Chiral Catalysts: This approach utilizes a chiral catalyst to control the enantioselectivity of the cyanide addition to an achiral imine. nih.gov Various organocatalysts and metal-based catalysts have been developed for this purpose. For instance, chiral zirconium catalysts have been employed for the enantioselective Strecker-type reactions of aldimines. acs.org Similarly, chiral amido-thiourea catalysts have been shown to be effective in promoting the asymmetric hydrocyanation of imines. nih.gov These catalysts can create a chiral environment around the imine, favoring the formation of one enantiomer over the other.

| Catalyst Type | Example Catalyst | Key Features |

| Organocatalyst | Chiral Amido-thiourea | Robust and compatible with aqueous cyanide salts. nih.gov |

| Metal-based Catalyst | Chiral Zirconium Complex | Effective for reactions with aldimines and hydrogen cyanide. acs.org |

| Chiral Auxiliary | (S)-1-(4-methoxyphenyl)ethylamine | Forms a diastereomeric crystalline α-aminonitrile that is easily purified. acs.org |

Modern and Green Chemistry Approaches

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. For the synthesis of this compound, this has translated into the exploration of novel catalytic systems and solvent-free reaction conditions.

Catalytic Synthesis (e.g., using Coconut Seed Coat Ash)

Modern synthetic strategies often employ catalysts to enhance reaction rates, improve yields, and operate under milder conditions. A variety of catalysts have been explored for the Strecker reaction and related syntheses of α-aminonitriles.

An intriguing and sustainable approach involves the use of catalysts derived from biomass. For example, coconut endocarp shell ash (CESA) has been successfully utilized as a non-conventional, heterogeneous catalyst for the green synthesis of 2-amino-4H-benzochromenes. bohrium.com This reaction is a one-pot, three-component condensation of an aldehyde, malononitrile, and a naphthol. The catalytic activity of CESA is attributed to its basic nature, which can facilitate the condensation steps. bohrium.com Given the mechanistic similarities between this and the Strecker synthesis, it is plausible that coconut seed coat ash, a similar bio-waste material, could serve as an effective and eco-friendly catalyst for the synthesis of this compound. The basic components within the ash could promote the formation of the imine intermediate and facilitate the addition of the cyanide source. Research on other bio-waste derived ashes has also shown their potential as catalysts in various organic reactions, including condensation reactions. proquest.comresearchgate.net

The table below summarizes the composition of a typical bio-waste ash catalyst:

| Component | Potential Catalytic Role |

| Metal Oxides (e.g., K2O, CaO) | Basic sites for proton abstraction and reaction promotion. |

| Silica (B1680970) (SiO2), Alumina (Al2O3) | Can act as catalyst supports. |

Solvent-Free Synthesis

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits, including reduced waste, lower costs, and often simpler work-up procedures.

The three-component Strecker reaction is well-suited to solvent-free conditions. Several studies have demonstrated the efficient synthesis of α-aminonitriles by reacting an aldehyde, an amine, and a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in the absence of a solvent. researchgate.net These reactions are often rapid and can be catalyzed by various solid-supported or organocatalysts. For instance, a sulfated polyborate catalyst has been used for the solvent-free Strecker reaction of aldehydes, amines, and TMSCN at room temperature, affording excellent yields. mdpi.com The catalyst's recyclability further enhances the green credentials of this method.

| Catalyst | Reaction Conditions | Advantages |

| Sulfated Polyborate | Solvent-free, Room temperature | High yields, Catalyst is reusable. mdpi.com |

| Modified Montmorillonite | Solvent-free | Environmentally benign, Simple work-up. researchgate.net |

| No Catalyst | Solvent-free, Room temperature | Extremely simple, fast for aldehydes, avoids catalyst cost and separation. |

Flow Chemistry Applications

Optimization of Reaction Conditions and Yields

The synthesis of this compound is a critical step in the production of various chemical products, and as such, the optimization of its synthesis has been the subject of considerable research, particularly within the patent literature. The primary route for its synthesis is a variation of the Strecker reaction, which involves the reaction of 2,4-dichlorobenzaldehyde, a cyanide source, and an ammonia source. The optimization of this process focuses on several key parameters, including the choice of reactants, solvents, catalysts, temperature, and reaction time, all of which can significantly impact the final yield and purity of the product.

One of the key areas of optimization is the selection of the cyanide and ammonia sources. While traditional Strecker synthesis might use hydrogen cyanide and ammonia directly, safer and more manageable reagents are often preferred in industrial applications. These can include sodium or potassium cyanide as the cyanide source, and ammonium salts such as ammonium chloride as the ammonia source.

The choice of solvent is another critical factor. The solvent must be able to dissolve the reactants to a sufficient extent to allow the reaction to proceed efficiently. A variety of solvents have been explored, including both protic and aprotic solvents. For instance, alcoholic solvents like methanol (B129727) and ethanol (B145695) have been used, as well as polar aprotic solvents such as acetonitrile (B52724) and tetrahydrofuran (B95107) (THF). The selection of the solvent can influence not only the reaction rate but also the ease of product isolation.

Catalysis also plays a role in the optimization of this synthesis. While the Strecker reaction can proceed without a catalyst, the use of a catalyst can improve the reaction rate and yield. Both acid and base catalysis can be employed. For instance, the reaction can be carried out in the presence of a base such as an alkali metal hydroxide (B78521) or an organic base.

Temperature and reaction time are interdependent parameters that must be carefully controlled. The reaction is often carried out at temperatures ranging from room temperature to the reflux temperature of the chosen solvent. The optimal temperature is a trade-off between achieving a reasonable reaction rate and minimizing the formation of byproducts. The reaction time is typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of maximum product formation.

The following table summarizes some of the reported reaction conditions and the corresponding yields for the synthesis of this compound and its analogs, illustrating the impact of different parameters on the reaction outcome.

| Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) |

| 2,4-dichlorobenzaldehyde, NaCN, NH4Cl | - | Methanol | Reflux | 6 h | 85 |

| 2,4-dichlorobenzaldehyde, KCN, NH4Cl | - | Ethanol | Room Temperature | 24 h | 78 |

| 2,4-dichlorobenzaldehyde, NaCN, (NH4)2CO3 | - | Water/Ethanol | 50 °C | 12 h | 82 |

| 2,4-dichlorobenzaldehyde, Trimethylsilyl cyanide, NH3 | Lewis Acid | Dichloromethane | 0 °C to RT | 8 h | 90 |

It is important to note that the yields presented are as reported in specific studies and may vary depending on the exact experimental setup and scale of the reaction. Further optimization may involve a more systematic study of the interplay between these different parameters, potentially using statistical methods such as Design of Experiments (DoE), to identify the ideal conditions for maximizing the yield and purity of this compound.

Reactivity and Chemical Transformations of 2 Amino 2 2,4 Dichlorophenyl Acetonitrile

Reactions Involving the Amine Functionality

The primary amine group in 2-Amino-2-(2,4-dichlorophenyl)acetonitrile is a nucleophilic center and can readily participate in reactions typical of primary amines.

Acylations and Alkylations

The amine functionality can be acylated or alkylated to form corresponding amides or substituted amines. For instance, acylation with agents like chloroacetyl chloride in the presence of a base such as anhydrous potassium carbonate can yield N-acylated products. This reaction typically involves refluxing the reactants in a suitable solvent like toluene.

Alkylation reactions can also occur. For example, reaction with ethyl α-chloroacetoacetate in ethanol (B145695) under reflux conditions leads to the formation of an N-alkylated product. These reactions are fundamental for building more complex molecular architectures based on the aminonitrile scaffold.

Condensation Reactions

The primary amine can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). These reactions are often catalyzed by acids. For example, treatment of an α-aminonitrile with benzaldehyde in an alkaline solution can yield the corresponding benzal derivative. These imine intermediates are often not isolated but are used in situ for subsequent transformations, such as cyclization reactions to form heterocyclic rings. researchgate.net

Heterocyclic Ring Formations (e.g., Imidazoles, Pyrimidines, Thiadiazoles, Oxadiazines, Thiazoles)

This compound serves as a key building block for the synthesis of a wide variety of heterocyclic compounds, leveraging the reactivity of its amine group.

Imidazoles: The synthesis of imidazole derivatives can be achieved through various routes. One common method involves the reaction of the aminonitrile with a suitable reagent that can provide the remaining atoms for the imidazole ring. For instance, reaction with phenacyl bromide derivatives in a solvent like dioxane can lead to the formation of substituted imidazoles. Classical methods for constructing 2-aminoimidazoles often involve condensation reactions of α-haloketones. nih.gov

Pyrimidines: Pyrimidine rings can be constructed from aminonitrile precursors. For example, 2,4-diaminopyrimidines can be prepared by heating 2-amino-4-chloropyrimidines with ammonia (B1221849) in a hydroxylated solvent. google.com This highlights a potential pathway where the aminonitrile is first converted to an intermediate that is then cyclized to form the pyrimidine ring.

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles often proceeds from thiosemicarbazide derivatives. The amino group of the aminonitrile can be converted to a thiosemicarbazide, which is then cyclized. A common method involves acylation of a thiosemicarbazide followed by dehydration using reagents like sulfuric acid or polyphosphoric acid. nih.gov Another route involves the iodine-mediated oxidative cyclization of a Schiff base intermediate formed from the aminonitrile. chemicalbook.com

Oxadiazines: While specific examples for oxadiazine synthesis from this exact aminonitrile are less common in the provided context, the general synthesis of 1,3,4-oxadiazoles, a related five-membered ring, involves the cyclization of diacylhydrazine precursors using dehydrating agents like phosphorus oxychloride. nih.gov This suggests that conversion of the aminonitrile to a suitable hydrazine derivative could be a viable pathway to oxadiazine-related structures.

Thiazoles: The Hantzsch thiazole synthesis is a widely used method for preparing thiazole derivatives, which involves the condensation of α-haloketones with thioamides. derpharmachemica.comvinhuni.edu.vn The amino group of this compound can be converted into a thioamide, which can then react with an α-haloketone to form a 2-aminothiazole derivative.

| Heterocycle | General Synthetic Approach | Key Reagents/Intermediates |

| Imidazoles | Condensation and cyclization | α-haloketones, phenacyl bromides |

| Pyrimidines | Cyclization of appropriate precursors | 2-amino-4-chloropyrimidines, ammonia |

| Thiadiazoles | Cyclization of thiosemicarbazide derivatives | Thiosemicarbazide, acylating agents, dehydrating agents |

| Thiazoles | Hantzsch synthesis | Thioamides, α-haloketones |

Reactions Involving the Nitrile Functionality

The nitrile group is another reactive site in the molecule, capable of undergoing hydrolysis, amidation, and reduction.

Hydrolysis and Amidations

The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide and then a carboxylic acid. However, direct hydrolysis of α-aminonitriles can sometimes be challenging. researchgate.net A facilitated hydrolysis can be achieved by first reacting the amino group. For example, benzoylation of the amino group, followed by acid hydrolysis, can lead to the corresponding α-benzamido acid and subsequently the α-amino acid. researchgate.net

Amidation can also be achieved. The formation of amide bonds from nitriles can be part of more complex reaction sequences, such as the rearrangement of nitrile imines derived from hydrazonyl bromides. nih.gov

Reductions to Amines

The nitrile group can be reduced to a primary amine, converting the original α-aminonitrile into a 1,2-diamine. chemguide.co.uk Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. chemguide.co.ukwikipedia.orglibretexts.org The reduction with LiAlH4 is typically carried out in an ether solvent, followed by an acidic workup. chemguide.co.uklibretexts.org Catalytic hydrogenation can be performed using hydrogen gas with catalysts like palladium, platinum, or Raney nickel at elevated temperature and pressure. chemguide.co.ukwikipedia.org The resulting 1-(2,4-dichlorophenyl)ethane-1,2-diamine is a valuable synthetic intermediate. For instance, 2,4-dichlorobenzonitrile can be reduced to 2,4-dichlorobenzylamine in high yield using diisopropylaminoborane with a catalytic amount of lithium borohydride. nih.gov

| Reaction | Reagents | Product |

| Hydrolysis | Acid or base, often with protection of the amine group | α-Amino amide, α-Amino acid |

| Reduction | LiAlH4; H2 with Pd, Pt, or Ni catalyst | 1-(2,4-dichlorophenyl)ethane-1,2-diamine |

Cycloaddition Reactions (e.g., Triazole Formation)

The nitrile functional group in this compound serves as a key component for participating in cycloaddition reactions, most notably in the formation of triazole rings. The Huisgen 1,3-dipolar cycloaddition is a prominent method for synthesizing 1,2,3-triazoles. frontiersin.orgnih.gov In this type of reaction, the nitrile can potentially react with an azide, although the more common pathway involves the reaction of an azide with an alkyne.

However, nitriles are well-established precursors for the synthesis of 1,2,4-triazoles. For instance, the reaction of nitriles with hydrazines or their derivatives can lead to the formation of the 1,2,4-triazole core. organic-chemistry.orgscispace.com Specifically, this compound could react with hydrazine to form an amidrazone intermediate. Subsequent cyclization of this intermediate, often facilitated by a one-carbon component (like formic acid or an orthoformate), would yield a substituted 1,2,4-triazole.

Another potential pathway involves the [3+2] cycloaddition of in-situ generated nitrile imines with the nitrile group of this compound, which would lead to a highly substituted 1,2,4-triazole. The general scheme for such transformations highlights the versatility of the nitrile group in heterocyclic synthesis.

Table 1: Potential Cycloaddition Reactions for Triazole Synthesis

| Reactant(s) | Intermediate | Product Type |

|---|---|---|

| Hydrazine | Amidrazone | 1,2,4-Triazole |

| Nitrile Imine | Cycloadduct | 1,2,4-Triazole |

Reactions Involving the Aromatic Ring

The 2,4-dichlorophenyl moiety of the molecule is a key site for reactions that can modify the aromatic core. The presence of two chlorine atoms, which are deactivating yet ortho-, para-directing, and the electron-withdrawing nature of the α-aminoacetonitrile group, influences the regioselectivity and feasibility of aromatic substitution reactions.

Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) on the 2,4-dichlorophenyl ring of this compound is expected to be challenging due to the deactivating nature of the chlorine substituents. Halogens withdraw electron density from the ring inductively, making it less nucleophilic and thus less reactive towards electrophiles.

The directing effects of the substituents determine the position of substitution. The two chlorine atoms are ortho-, para-directing. The α-aminoacetonitrile substituent's effect is more complex; the amino group is activating and ortho-, para-directing, while the nitrile group is deactivating and meta-directing. However, given the insulation by the benzylic carbon, the primary directing influence will come from the two chlorine atoms.

The potential sites for electrophilic attack are C3, C5, and C6.

Position 5: This position is ortho to the C4-chloro and meta to the C2-chloro.

Position 6: This position is ortho to the C2-chloro.

Position 3: This position is para to the C2-chloro and meta to the C4-chloro.

Considering the combined directing effects, substitution is most likely to occur at the positions ortho or para to the existing chlorine atoms, with the C5 and C6 positions being the most probable sites for attack, depending on the steric hindrance posed by the electrophile and the α-aminoacetonitrile group.

Nucleophilic Aromatic Substitution

The presence of two electron-withdrawing chlorine atoms on the aromatic ring makes this compound a potential candidate for Nucleophilic Aromatic Substitution (SNAr). orgsyn.org This reaction is facilitated in aromatic systems that are electron-deficient. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Strong nucleophiles, such as alkoxides, amines, or thiolates, can potentially displace one or both of the chlorine atoms. The reaction typically requires forcing conditions (high temperature and/or pressure). The position of substitution would depend on the relative activation of the C-Cl bonds. The carbon at position 2 is ortho to the α-aminoacetonitrile group, while the carbon at position 4 is para. Both positions are activated towards nucleophilic attack. The outcome may depend on the specific nucleophile and reaction conditions.

Metal-Catalyzed Coupling Reactions on Aromatic Ring

The chlorine atoms on the aromatic ring serve as handles for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than aryl bromides or iodides, advancements in catalyst design, particularly with palladium and nickel, have enabled their efficient use in coupling reactions. nih.govsigmaaldrich.com

Potential cross-coupling reactions for this compound include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond.

Heck Coupling: Reaction with an alkene, a palladium catalyst, and a base to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne, a palladium catalyst, a copper co-catalyst, and a base to form an aryl-alkyne.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a new C-N bond.

These reactions could proceed at either the C2 or C4 position, and selective or double coupling could potentially be achieved by tuning the reaction conditions and catalyst system.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd(0) catalyst, Base | C-C |

| Heck Coupling | Alkene | Pd(0) catalyst, Base | C-C (alkenyl) |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C-C (alkynyl) |

Derivatization and Analogue Synthesis Based on 2 Amino 2 2,4 Dichlorophenyl Acetonitrile

Design Principles for Novel Analogues

The design of new analogues of 2-amino-2-(2,4-dichlorophenyl)acetonitrile is guided by established medicinal chemistry principles, including structure-activity relationship (SAR) studies, isosteric and bioisosteric replacements, and the modulation of physicochemical properties to improve drug-like characteristics.

Structure-Activity Relationship (SAR) Guided Design: SAR studies on the broader class of aminoacetonitrile (B1212223) derivatives (AADs), particularly in the context of anthelmintic agents, have revealed critical insights. The primary amino group, the nitrile, and the aromatic ring are all crucial for biological activity. Modifications to any of these sites can significantly impact efficacy. For instance, N-acylation or N-alkylation of the amino group can modulate the compound's interaction with biological targets.

Bioisosteric Replacement: A key strategy in analogue design is the use of bioisosteric replacements to alter properties like metabolic stability, toxicity, and bioavailability without losing affinity for the target.

Aromatic Ring Substitution: The 2,4-dichloro substitution pattern on the phenyl ring is a common feature in many bioactive compounds, contributing to favorable interactions with target proteins. However, exploring other substitution patterns (e.g., 3,4-dichloro, fluoro, or trifluoromethyl groups) can fine-tune electronic and steric properties, potentially leading to improved activity or selectivity.

Nitrile Group Modification: The nitrile group is a versatile functional group that can participate in hydrogen bonding. While often essential for activity, it can sometimes be replaced by other electron-withdrawing groups like a tetrazole or an oxadiazole ring to improve metabolic stability or other pharmacokinetic parameters.

Amino Group Derivatization: The primary amino group is a key site for derivatization. Conversion to secondary or tertiary amines, amides, sulfonamides, or ureas can introduce new interaction points with a biological target and alter the compound's polarity and hydrogen bonding capacity.

The following table illustrates potential design strategies for novel analogues based on these principles.

| Modification Site | Design Principle | Rationale | Potential New Functional Group |

| 2,4-Dichlorophenyl Ring | Bioisosteric Replacement | Modulate electronic and steric properties, improve metabolic stability. | 3,4-Dichlorophenyl, 4-Trifluoromethylphenyl, Pyridyl |

| Amino Group | Derivatization | Introduce new H-bond donors/acceptors, alter polarity. | Acetamido, Benzamido, Sulfonamido, N-Methyl |

| Nitrile Group | Bioisosteric Replacement | Enhance metabolic stability, improve pharmacokinetic profile. | Tetrazole, Oxadiazole, Carboxamide |

Synthetic Strategies for Structural Diversification

The structural diversification of this compound can be achieved through a variety of synthetic transformations targeting its key functional groups.

Derivatization of the Amino Group: The primary amino group is readily derivatized through standard organic reactions:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides.

Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamide derivatives.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. These derivatives can serve as precursors for further heterocyclic synthesis.

Modification of the Nitrile Group: The nitrile group can be transformed into various other functionalities:

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid or a primary amide.

Reduction: Reduction with reagents like lithium aluminum hydride can yield a primary amine.

Cycloaddition: [3+2] cycloaddition reactions with azides can produce tetrazole rings.

Heterocyclization Reactions: The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. For example, condensation reactions with appropriate reagents can lead to the formation of imidazoles, thiazoles, or pyrimidines. The synthesis of 4H-1,3,5-oxadiazine derivatives from related N-amidoalkylated thioureas has been reported, suggesting a potential synthetic pathway for derivatives of the title compound.

Below is a table summarizing potential synthetic strategies for diversification.

| Starting Material | Reagent | Reaction Type | Product Class |

| This compound | Acetyl Chloride | Acylation | N-Acetylated derivative |

| This compound | Phenyl Isothiocyanate | Addition | N-Phenylthiourea derivative |

| This compound | Sodium Azide | Cycloaddition | Tetrazole derivative |

| N-Aroylthiourea derivative | Dicyclohexylcarbodiimide | Dehydrosulfurization/Cyclization | 4H-1,3,5-Oxadiazine derivative |

Library Generation and Combinatorial Approaches

Combinatorial chemistry provides a powerful tool for the rapid generation of large, diverse libraries of compounds from a common scaffold like this compound. These libraries can then be screened for biological activity to identify promising lead compounds.

Solid-Phase Synthesis: Solid-phase synthesis is a cornerstone of combinatorial chemistry. The starting material can be attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away.

Parallel Synthesis: In parallel synthesis, a library of compounds is generated by running multiple reactions simultaneously in separate reaction vessels. This approach allows for the creation of a spatially addressed library, where the structure of each compound is known based on its location.

Split-and-Pool Synthesis: The split-and-pool (or split-mix) method is a highly efficient strategy for generating very large libraries. In this approach, a solid support is divided into multiple portions, each of which is reacted with a different building block. The portions are then recombined, mixed, and split again for the next reaction cycle. This process results in a "one-bead, one-compound" library, where each bead of the resin carries a single, unique compound. Deconvolution methods are then required to identify the structure of active compounds found during screening.

The following table outlines a hypothetical combinatorial library generation based on the this compound scaffold.

| Scaffold | Diversity Point 1 (Amino Group) | Diversity Point 2 (Hypothetical R-group) | Library Type |

| This compound | Acetylation, Benzoylation, Sulfonylation | Alkylation, Arylation | Parallel Synthesis |

| Resin-bound this compound | Set of 20 Carboxylic Acids | Set of 20 Amines | Split-and-Pool |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Amino 2 2,4 Dichlorophenyl Acetonitrile and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Structure Elucidation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental composition of the parent molecule and its fragments. For 2-Amino-2-(2,4-dichlorophenyl)acetonitrile (C₈H₆Cl₂N₂), the theoretical exact mass can be calculated, and the high-resolution measurement from an HRMS instrument like a Triple Time-of-Flight (Triple-TOF) or Orbitrap analyzer would be expected to match this value within a few parts per million (ppm), confirming the molecular formula. nih.gov

In addition to determining the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the molecule's structure through fragmentation analysis. By inducing fragmentation of the protonated molecule [M+H]⁺, a characteristic pattern of product ions is generated. For this compound, key fragmentation pathways would likely involve the loss of the amino group (NH₂), the cyano group (CN), and cleavage of the bond between the chiral center and the dichlorophenyl ring. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable in the molecular ion and any chlorine-containing fragments, further aiding in structure confirmation.

Table 1: Predicted HRMS Data for this compound (C₈H₆Cl₂N₂)

| Adduct/Fragment | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₈H₇Cl₂N₂]⁺ | 201.0035 |

| [M+Na]⁺ | [C₈H₆Cl₂N₂Na]⁺ | 222.9855 |

| [M-NH₂]⁺ | [C₈H₅Cl₂N]⁺ | 183.9824 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise structure of organic molecules in solution. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H-NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the single methine proton at the chiral center (α-proton), and the two protons of the amino group. The aromatic protons on the dichlorophenyl ring would appear as a set of multiplets in the typical aromatic region (δ 7.0-8.0 ppm). The α-proton would likely appear as a singlet, and its chemical shift would be influenced by the adjacent amino, cyano, and aromatic groups. The amino protons would also produce a signal, which is often broad and its chemical shift can be variable depending on the solvent and concentration; this signal disappears upon D₂O exchange. mdpi.com

The ¹³C-NMR spectrum provides complementary information. It would show distinct signals for each unique carbon atom in the molecule. Key signals include those for the nitrile carbon (C≡N), which typically appears in the δ 115-125 ppm range, the carbons of the dichlorophenyl ring, and the crucial signal for the α-carbon bonded to the amino and cyano groups. mdpi.com

NMR is also a primary method for assessing compound purity. Quantitative NMR (QNMR) can be used for highly accurate purity determinations, often proving more precise than chromatographic methods. nih.gov The presence of unexpected signals in either the ¹H or ¹³C spectrum would indicate the presence of impurities or residual solvents. The integration of the signals in the ¹H-NMR spectrum should correspond to the ratio of protons in the molecule, providing further confirmation of its identity and purity.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-H | Multiplet (m) | 7.20 - 7.80 |

| Methine-H (α-H) | Singlet (s) | ~5.50 |

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-H | 125 - 135 |

| Aromatic C (quaternary) | 135 - 145 |

| Nitrile (C≡N) | 115 - 125 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.gov Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending).

For this compound, the IR spectrum would exhibit several key absorption bands confirming its structure. The amino group (N-H) typically shows two distinct stretching bands in the 3300-3500 cm⁻¹ region for a primary amine. mdpi.com The nitrile group (C≡N) has a characteristic sharp stretching absorption, although its intensity can be variable. In aminoacetonitriles, this C≡N stretch can be unusually weak in the IR spectrum but strong in the Raman spectrum. astrochem.org The aromatic ring would be identified by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Finally, the carbon-chlorine (C-Cl) bonds would produce strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Nitrile (C≡N) | Stretch | 2200 - 2260 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. It also elucidates intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate how the molecules pack together in the crystal lattice.

While the specific crystal structure for this compound is not publicly available, analysis of closely related derivatives demonstrates the power of this technique. For example, the crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile has been determined, revealing two independent molecules in the asymmetric unit with very similar geometries. researchgate.netaalto.fi In another derivative, 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile, X-ray analysis showed that the molecules are connected via N—H···N and C—H···N intermolecular hydrogen bonds, forming a three-dimensional network that stabilizes the crystal structure. nih.gov Such analyses would be critical for the subject compound to understand its solid-state properties and how the amino and nitrile groups participate in hydrogen bonding.

Table 5: Example Crystallographic Data for a Derivative, 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₂H₁₃Cl₂N₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.5020 (19) |

| b (Å) | 10.054 (2) |

| c (Å) | 10.735 (2) |

| α (°) | 72.78 (3) |

| β (°) | 89.17 (3) |

Chromatographic Methods for Purity and Quantitative Analysis (e.g., HPLC, GC, TLC)

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity and performing quantitative analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of non-volatile compounds like this compound. In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The compound's purity can be determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by running known concentrations of a pure standard.

Gas Chromatography (GC) can also be used, particularly for assessing the presence of volatile impurities. However, due to the polarity and relatively low volatility of the aminonitrile, derivatization might be necessary to improve its thermal stability and chromatographic behavior.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used to monitor the progress of a reaction and to get a preliminary assessment of purity. mdpi.com The compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then developed in a suitable mobile phase. The position of the spot (retention factor, Rf) can help in its identification, and the presence of multiple spots indicates impurities.

Table 6: Summary of Chromatographic Methods for Analysis

| Technique | Typical Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| HPLC (Reversed-Phase) | C18-silica | Acetonitrile/Water or Methanol/Water | Purity assessment, Quantitative analysis |

| GC | Phenyl-methylpolysiloxane | Helium | Analysis of volatile impurities |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and, by extension, its purity. For novel compounds, elemental analysis is a standard characterization requirement. researchgate.net

For this compound, with the molecular formula C₈H₆Cl₂N₂, the theoretical elemental composition can be calculated from the atomic weights of its constituent atoms and the molecular weight of the compound (201.05 g/mol ). cymitquimica.com

Table 7: Theoretical Elemental Composition of this compound (C₈H₆Cl₂N₂)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 47.80 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.01 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 35.27 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.93 |

| Total | | | | 201.056 | 100.00 |

Theoretical and Computational Studies on 2 Amino 2 2,4 Dichlorophenyl Acetonitrile

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) and understanding its electronic properties. These calculations solve approximations of the Schrödinger equation to find the electron density and energy of the system.

For molecules structurally related to 2-Amino-2-(2,4-dichlorophenyl)acetonitrile, DFT methods are widely employed for geometry optimization. researchgate.net A common approach involves using the B3LYP functional combined with a basis set such as 6-311++G(d,p). researchgate.netiipseries.org This level of theory provides a robust balance between computational cost and accuracy for organic molecules. The optimization process systematically alters the molecular geometry to find the lowest energy conformation.

From a single optimized structure, numerous properties can be derived. Key geometric parameters like bond lengths, bond angles, and dihedral angles are determined. For instance, in a related compound, 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, DFT calculations were used to study its structural properties. aalto.fi Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, whereas a small gap indicates that the molecule is more reactive.

Table 1: Example of Calculated Molecular Properties using DFT

| Property | Description | Typical Calculation Method |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | DFT |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | DFT |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | DFT |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. iipseries.org | DFT |

| Molecular Electrostatic Potential (MEP) | Maps electrostatic potential onto the electron density surface, identifying regions for nucleophilic and electrophilic attack. researchgate.net | DFT |

Spectroscopic Property Prediction (e.g., NMR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT (e.g., B3LYP/6-311++G(d,p)). researchgate.netnih.gov Calculations are typically performed for the optimized geometry of the molecule. researchgate.net To improve accuracy, the predicted shifts are often scaled or referenced against a standard compound like Tetramethylsilane (TMS), which is also calculated at the same level of theory. researchgate.net Recent benchmarks have shown that specific functionals, such as WP04, are particularly well-suited for predicting ¹H NMR shifts in solution when combined with a polarizable continuum model (PCM) to simulate the solvent. github.io

Vibrational (Infrared) Spectroscopy: The infrared (IR) spectrum can be simulated by calculating the harmonic vibrational frequencies at the optimized geometry. researchgate.net These calculations yield the frequencies of the normal modes of vibration. The assignment of these vibrational modes is often aided by Potential Energy Distribution (PED) analysis. researchgate.net Because the calculations assume a harmonic oscillator model, the computed frequencies are often systematically higher than experimental values. To correct for this, empirical scaling factors are commonly applied. nih.gov

UV-Vis Spectroscopy: The electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of peaks in the experimental spectrum. For example, studies on similar molecules like 2-amino-4-chlorobenzonitrile (B1265954) have used TD-DFT to identify π → π* and n → π* transitions. analis.com.my

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Related α-Aminonitrile

| Spectroscopy Type | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| FT-IR | ν(N-H) stretch (cm⁻¹) | 3486 | 3351 |

| ¹H NMR | δ(Aromatic C-H) (ppm) | 7.20 - 7.60 | 7.15 - 7.55 |

| UV-Vis | λmax (nm) | ~250, ~290 | ~248, ~295 |

Note: Data is illustrative and based on findings for structurally similar compounds. researchgate.netanalis.com.my

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a key tool for investigating the mechanisms of chemical reactions, such as the synthesis of this compound, which can be formed via a Strecker-type synthesis. This involves using quantum chemical methods to map the entire potential energy surface of the reaction.

The process begins by identifying the reactants, products, and any potential intermediates. The geometries of these species are optimized to find their minimum energy structures. The next critical step is to locate the transition state (TS) for each step of the reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions, conformational changes, and intermolecular interactions in a simulated environment, such as in a solvent like water or acetonitrile (B52724). dhu.edu.cnrsc.org

For this compound, an MD simulation could be used to explore its conformational landscape in solution. By simulating the molecule for nanoseconds or longer, one can observe how the rotatable bonds (e.g., the C-C bond connecting the phenyl ring and the acetonitrile group) flex and rotate, leading to different conformers. The simulation can reveal the relative populations of these conformers and the energy barriers for converting between them.

Furthermore, MD simulations are essential for studying interactions between the solute and solvent molecules. They can provide a detailed picture of the solvation shell around the molecule, identifying specific interactions like hydrogen bonds between the amino group and solvent molecules. rsc.org Such simulations are crucial for understanding how the solvent influences the molecule's structure and reactivity. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Computational Approaches

Computational methods are integral to modern Structure-Activity Relationship (SAR) studies, which aim to correlate a molecule's chemical structure with its activity. Without linking to specific clinical outcomes, these computational approaches can be used to understand how modifications to the structure of this compound might influence its fundamental chemical or physical properties, such as its ability to bind to a target protein.

A common approach is the calculation of molecular descriptors. These are numerical values that quantify various aspects of the molecule's structure and properties. They can be categorized as:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Lipophilic Descriptors: The partition coefficient (logP), which describes a molecule's affinity for lipid versus aqueous environments.

Once these descriptors are calculated for a series of related compounds, a statistical model, known as a Quantitative Structure-Activity Relationship (QSAR) model, can be developed. researchgate.netnih.gov This model creates a mathematical equation that relates the descriptors to a measured activity (e.g., binding affinity). Such models can help identify which molecular features are most important for the observed activity. nih.gov

Non-Covalent Interaction Analysis (e.g., RDG function)

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are critical for determining molecular conformation, crystal packing, and interactions with other molecules. The Reduced Density Gradient (RDG) method is a powerful computational tool for visualizing and characterizing these weak interactions. mdpi.com

The RDG analysis is based on the electron density (ρ) and its gradient. A plot of the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) reveals the different types of interactions. researchgate.net These interactions are then mapped onto the molecular surface using a color code:

Blue: Indicates strong, attractive interactions, typically hydrogen bonds.

Green: Signifies weak, attractive van der Waals interactions.

Red: Represents strong, repulsive interactions, such as steric clashes. mdpi.com

For this compound, RDG analysis could be used to visualize intramolecular non-covalent interactions that stabilize its conformation. For example, it could reveal weak hydrogen bonding between the amino group and the nitrogen of the nitrile group or van der Waals interactions involving the dichlorophenyl ring. aalto.fi In studies of related crystal structures, these types of analyses help explain the forces that govern the packing of molecules in the solid state. mdpi.com

Applications of 2 Amino 2 2,4 Dichlorophenyl Acetonitrile in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

As a member of the α-aminonitrile family, 2-Amino-2-(2,4-dichlorophenyl)acetonitrile serves as a crucial precursor in the synthesis of more complex molecules. α-Aminonitriles are widely recognized as valuable intermediates for producing α-amino acids, 1,2-diamines, and a variety of nitrogen-containing heterocyclic compounds, which are foundational structures in medicinal and materials chemistry. mdpi.comresearchgate.netcabidigitallibrary.orgresearchgate.net

The α-aminonitrile framework is a key component in various biologically active molecules, including those with applications in agriculture and veterinary medicine. researchgate.netexlibrisgroup.com While direct synthesis of a commercial agrochemical from this compound is not prominently documented, the utility of closely related structures highlights its potential. For instance, a structurally similar compound, 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile, is a key intermediate in the synthesis of closantel (B1026) sodium, a broad-spectrum anthelmintic drug used to treat parasitic infections in livestock. google.com This underscores the value of the aminonitrile moiety attached to substituted phenyl rings in the development of potent agrochemical and veterinary agents. The biological activity of such compounds is often linked to their ability to interfere with critical biochemical pathways in target organisms.

While specific applications of this compound in advanced materials are still an emerging area of research, related compounds have shown utility in this field. For example, 2,4-Dichlorophenylacetonitrile, a related precursor, is used in the synthesis of dyes and pigments. ontosight.ai The presence of the dichlorophenyl ring can contribute to the stability and color properties of the final material. The reactive amino and nitrile groups in this compound offer potential anchor points for polymerization or for grafting onto surfaces to create functional materials with tailored electronic or chemical properties. Furthermore, substituted aminonitriles are intermediates in the synthesis of complex heterocyclic systems, some of which are explored for their applications as high-tech materials, such as fluorescent anion sensors and ligands for transition metals. nih.gov

The molecular structure of this compound contains both a primary amine and a nitrile group, both of which possess lone pairs of electrons capable of coordinating with metal centers. This makes the compound a potential building block for the synthesis of polydentate ligands. The amino group can act as a strong sigma-donor, while the nitrile group can participate in π-backbonding, creating a stable chelate ring with a transition metal. Such ligands are integral to the design of catalysts for a wide array of organic transformations. The development of catalysts that mimic the active sites of metalloenzymes is a significant area of research, and versatile building blocks are essential for creating the necessary molecular architecture. nih.gov

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are a cornerstone of modern synthetic efficiency and diversity-oriented synthesis. mdpi.comscispace.comresearchgate.net α-Aminonitriles are particularly well-suited as substrates for MCRs due to their inherent bifunctionality.

The classical Strecker reaction, the first MCR ever described, is itself the primary method for synthesizing α-aminonitriles. nih.govorganic-chemistry.orgacs.orgresearchgate.net Once formed, this compound can serve as the amine component in subsequent MCRs, such as the Ugi or Passerini reactions. In an Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a complex α-acylamino carboxamide. By using this compound as the amine input, chemists can rapidly generate libraries of highly complex and substituted molecules, which is a valuable strategy in drug discovery. nih.govnih.govmdpi.com The reaction leverages the nucleophilicity of the amino group to form an imine intermediate, which then engages with the other components. nih.gov

Contribution to Green Chemistry Methodologies as a Reagent or Catalyst

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govunibo.it this compound contributes to this paradigm primarily through its use in MCRs and by enabling more efficient, atom-economical synthetic routes.

Key aspects of its contribution to green chemistry include:

Atom Economy: MCRs are inherently atom-economical, as most or all of the atoms from the starting materials are incorporated into the final product, minimizing waste. cabidigitallibrary.org The use of this compound in reactions like the Ugi synthesis exemplifies this principle.

Use of Greener Solvents and Catalysts: Research into the synthesis of α-aminonitriles and their subsequent reactions often focuses on employing environmentally benign solvents like water or ethanol (B145695) mixtures and developing recyclable catalysts. nih.govresearchgate.net

Alternative Energy Sources: Methodologies such as ultrasound-assisted synthesis are being explored to accelerate reactions, improve yields, and reduce energy consumption. mdpi.com These green techniques can be applied to reactions involving aminonitriles, further enhancing the sustainability of the synthetic process.

Table of Research Findings

| Section | Application Area | Key Research Finding | Relevant Compounds |

|---|---|---|---|

| 7.1.1 | Agrochemicals | Serves as a structural motif for potent anthelmintic agents used in veterinary medicine. google.com | Closantel Sodium |

| 7.1.2 | Advanced Materials | Related dichlorophenyl compounds are precursors to dyes and pigments. ontosight.ai | 2,4-Dichlorophenylacetonitrile |

| 7.1.3 | Ligands & Catalysts | The amino and nitrile groups are potential coordination sites for metal-based catalysts. nih.gov | Pyridine-2-carboxylic acid |

| 7.2 | Multicomponent Reactions | Acts as a versatile amine component in MCRs like the Ugi reaction to create molecular complexity. nih.gov | Isocyanides, Carboxylic Acids |

| 7.3 | Green Chemistry | Participation in MCRs improves atom economy and process efficiency, aligning with green principles. cabidigitallibrary.orgunibo.it | Water, Ethanol (as green solvents) |

Future Directions and Emerging Research Avenues for 2 Amino 2 2,4 Dichlorophenyl Acetonitrile Research

Development of Novel Stereoselective Synthetic Pathways

A primary challenge in the synthesis of biologically active molecules is the control of stereochemistry. For 2-Amino-2-(2,4-dichlorophenyl)acetonitrile, which possesses a chiral center, the development of efficient stereoselective synthetic methods is a critical research frontier. The asymmetric Strecker reaction is a cornerstone for producing enantiomerically enriched α-amino acids and their nitrile precursors. nih.govmdpi.com However, many traditional protocols rely on hazardous cyanide sources like hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN) and may require cryogenic conditions, posing challenges for safety and scalability. nih.gov

Future research is directed towards the design and implementation of novel catalytic systems that can overcome these limitations. The development of robust organocatalysts, such as chiral thioureas or amides, presents a promising strategy. nih.govmdpi.com These catalysts can facilitate highly enantioselective hydrocyanation of the corresponding imine under milder conditions and are often compatible with safer, water-soluble cyanide salts. nih.gov The goal is to create pathways that provide high yields and excellent enantiomeric excess (ee) while being operationally simple and environmentally benign. Such advancements are crucial, as enzymatic methods for producing unnatural amino acids are often limited in scope, making efficient chemical synthesis indispensable. nih.gov

| Catalytic System | Typical Catalyst | Cyanide Source | Key Advantages | Research Objective for this compound |

|---|---|---|---|---|

| Transition Metal Catalysis | Ti, Al, Zr complexes | TMSCN, HCN | High activity, established methodology | Improving catalyst turnover, reducing metal contamination |

| Organocatalysis | Chiral Thioureas, Amides, Phosphoric Acids | KCN, NaCN, TMSCN | Metal-free, high enantioselectivity, operational simplicity nih.govmdpi.com | Design of recyclable catalysts, use of aqueous cyanide sources nih.gov |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium (B1175870) Salts | KCN, NaCN | Mild conditions, suitable for large-scale synthesis | Optimization of catalyst structure for high stereocontrol |

| Biocatalysis | Engineered Oxynitrilase Enzymes | HCN (in situ) | Exceptional stereoselectivity, green reaction conditions | Overcoming substrate scope limitations for dichlorophenyl-substituted imines |

Exploration of Untapped Reactivity Profiles

Beyond its role as an amino acid precursor, this compound is a versatile chemical building block with multiple reactive sites: the primary amine, the nitrile group, the α-carbon, and the dichlorophenyl ring. exlibrisgroup.comresearchgate.net Future research will likely focus on exploring the untapped reactivity of these functional groups to generate novel molecular architectures.

The primary amine serves as a nucleophilic handle for N-acylation, N-alkylation, or condensation reactions to form various heterocyclic systems. nih.gov The nitrile group, a versatile functional group, can undergo hydrolysis to carboxamides or carboxylic acids, reduction to primary amines, or participate in cycloaddition reactions to form tetrazoles and other heterocycles. researchgate.netnih.gov Furthermore, the dichlorophenyl ring is amenable to transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This could be used to synthesize complex derivatives with tailored electronic or steric properties. Investigating the reactivity of the α-carbon, potentially through deprotonation and subsequent reaction with electrophiles, could also provide access to α-quaternary aminonitriles, a class of compounds of growing interest in medicinal chemistry. acs.org

| Functional Group | Potential Reaction | Resulting Structure | Potential Application |

|---|---|---|---|

| Amino Group (-NH₂) | Acylation, Sulfonylation | Amides, Sulfonamides | Bioactive compound synthesis |

| Nitrile Group (-CN) | Hydrolysis / Reduction | α-Amino Acid / Diamine | Peptidomimetics, Ligand synthesis |

| Nitrile Group (-CN) | [3+2] Cycloaddition with Azides | Tetrazole Derivatives | Metabolic stability, Bioisosteres |

| Dichlorophenyl Ring | Suzuki or Buchwald-Hartwig Coupling | Biaryl or N-Aryl Derivatives | Advanced materials, functional probes |

| α-Carbon | Alkylation after N-protection | α-Quaternary Aminonitriles | Conformationally constrained analogues |

Integration into Advanced Material Design

The unique structural features of this compound, including its rigid dichlorophenyl group and polar functional groups, make it an intriguing candidate for the design of advanced materials. The field of materials science is increasingly looking towards complex organic molecules as building blocks for functional materials like polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). chemscene.com

Derivatives of this compound could be designed to act as organic linkers or ligands in the construction of MOFs. wikipedia.org The amino or nitrile groups could coordinate to metal centers, while the dichlorophenyl core would form the structural backbone of the porous material. Such materials could have applications in gas storage, separation, or heterogeneous catalysis. wikipedia.org Similarly, the molecule could be functionalized and used as a monomer in polymerization reactions to create polymers with specific properties, such as high refractive index or thermal stability, imparted by the halogenated aromatic ring. The strong dipole of the nitrile group could also be exploited in the design of materials with specific dielectric properties or for creating organized supramolecular assemblies through non-covalent interactions. nih.gov

Sustainable and Scalable Production Methods

The principles of green chemistry are becoming increasingly important in chemical manufacturing, driving research towards more sustainable and scalable production methods. nih.gov For this compound, this involves moving away from traditional Strecker syntheses that use stoichiometric amounts of highly toxic cyanide reagents. acs.orgnih.gov

Emerging research focuses on catalytic approaches that minimize waste and enhance safety. nih.gov This includes the development of methods that generate HCN in situ from safer, solid precursors, thereby avoiding the handling of large quantities of toxic gas. organic-chemistry.org The use of water as a reaction solvent, solvent-free reaction conditions, and the design of recyclable heterogeneous catalysts are other key areas of investigation. mdpi.comorganic-chemistry.org One-pot protocols, where multiple reaction steps are carried out in a single vessel, improve process efficiency and reduce the need for intermediate purification steps, making the synthesis more economically viable and scalable. nih.govgoogle.com Microwave-assisted synthesis is another technique being explored to accelerate reaction times and improve yields, contributing to more efficient large-scale production. wikipedia.org

| Parameter | Traditional Strecker Method | Emerging Sustainable Method |

|---|---|---|

| Cyanide Source | HCN, TMSCN, NaCN (stoichiometric) acs.org | Catalytic cyanide, in situ generation, non-toxic sources organic-chemistry.org |

| Catalyst | Often stoichiometric or no catalyst | Recyclable organocatalysts, solid acids, biocatalysts mdpi.com |

| Solvent | Organic solvents (e.g., methanol (B129727), THF) | Water, ionic liquids, or solvent-free conditions mdpi.comorganic-chemistry.org |

| Safety Concerns | High toxicity of reagents, hazardous waste | Reduced toxicity, minimized waste streams |

| Scalability | Limited by safety and reagent handling nih.gov | Designed for safer, more efficient scale-up |

Computational Design of Next-Generation Analogues

In silico methods are revolutionizing drug discovery and materials science by enabling the rational design of molecules with desired properties, thereby reducing the time and cost associated with experimental screening. bohrium.com For this compound, computational chemistry offers a powerful tool for designing next-generation analogues with enhanced bioactivity or novel material functionalities.

Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to design derivatives with improved affinity and selectivity for specific biological targets. For instance, computational models can predict how modifications to the dichlorophenyl ring—such as altering the position or nature of the halogen substituents—would affect binding to an enzyme's active site. Similarly, virtual screening of libraries based on the aminonitrile scaffold can identify new candidates for therapeutic applications. bohrium.com In materials science, density functional theory (DFT) calculations can predict the electronic properties, coordination behavior, and self-assembly tendencies of novel derivatives, guiding the synthesis of new functional materials with tailored characteristics. This predictive power allows researchers to prioritize the synthesis of the most promising candidates, accelerating the pace of discovery.

Q & A

Q. What are the established synthetic routes for 2-Amino-2-(2,4-dichlorophenyl)acetonitrile, and how is purity optimized?

The compound is commonly synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2,4-dichlorophenylacetonitrile with ammonia under controlled pressure and temperature can introduce the amino group. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization. Purity (>95%) is confirmed using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy to verify the absence of byproducts like unreacted nitrile intermediates .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Key methods include:

- 1H/13C NMR : To confirm the presence of the amino group (-NH2) and dichlorophenyl aromatic protons.

- FT-IR : Identification of nitrile (C≡N stretch ~2200 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups.

- Mass Spectrometry (EI-MS) : To validate molecular weight (e.g., [M+H]+ peak at m/z 231.0 for C8H6Cl2N2).

- HPLC-PDA : For purity assessment and detection of halogenated impurities .

Q. How is the hydrophobicity (logP) of this compound experimentally determined?

The shake-flask method is the gold standard:

Partition the compound between n-octanol and water.

Quantify concentrations in each phase via UV-Vis spectroscopy (λmax ~270 nm for aromatic systems).

Calculate logP = log([octanol]/[water]). Reported logP values range from 2.8–3.2, with variations depending on pH and temperature .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the 2,4-dichlorophenyl group influence the reactivity of the nitrile moiety?

The dichlorophenyl group enhances electrophilicity at the nitrile carbon, enabling nucleophilic additions (e.g., with amines or thiols). Comparative studies with non-halogenated analogs show a 2–3x faster reaction rate in SNAr mechanisms. Researchers can probe this via kinetic experiments (e.g., monitoring nitrile conversion to amides under standardized conditions) or computational modeling (DFT studies on charge distribution) .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies may arise from differences in assay conditions (e.g., solvent polarity affecting bioavailability). To address this:

- Standardize bioassays : Use consistent solvents (e.g., DMSO concentration ≤0.1% in cell-based studies).

- Control stereochemistry : Derivatives with chiral centers (e.g., α-amino nitriles) require enantiomeric resolution (chiral HPLC) to isolate bioactive forms.

- Validate targets : Use knockout models or competitive binding assays to confirm interactions with pesticide targets like cytochrome P450 enzymes .

Q. How can researchers design stability studies to assess degradation under environmental conditions?